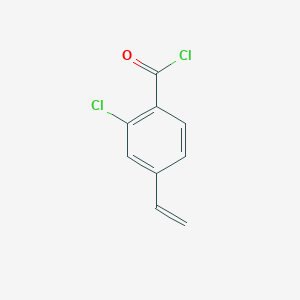

2-Chloro-4-ethenylbenzoyl chloride

Description

Significance of Acyl Chlorides as Versatile Synthetic Intermediates in Modern Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds defined by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and are prized in organic synthesis for their ability to readily undergo nucleophilic acyl substitution. wikipedia.orgnumberanalytics.com This high reactivity stems from the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. numberanalytics.com

This inherent reactivity makes acyl chlorides powerful intermediates for the synthesis of a variety of other functional groups and complex molecules. numberanalytics.comwisdomlib.org Key transformations include:

Esterification: Reaction with alcohols to form esters. wikipedia.org

Amidation: Reaction with amines to produce amides. wikipedia.org

Friedel-Crafts Acylation: Acylation of aromatic rings to form ketones. wikipedia.org

Anhydride Formation: Reaction with carboxylates to yield acid anhydrides. wikipedia.org

The conversion of a carboxylic acid to an acyl chloride is often the first step in a multi-step synthesis, as it "activates" the carboxyl group for subsequent reactions that would not be possible or would be inefficient with the less reactive carboxylic acid. libretexts.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus halides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). numberanalytics.comlibretexts.org The choice of chlorinating agent can depend on factors like cost, mildness of reaction conditions, and ease of product separation. wikipedia.orglibretexts.org

Importance of Ethenyl (Vinyl) Aromatic Scaffolds in Advanced Synthesis and Materials Science

Aromatic compounds containing an ethenyl (vinyl) group are fundamental building blocks in the development of advanced materials and complex organic molecules. The vinyl group provides a reactive handle for polymerization, making these compounds valuable monomers for producing a wide array of polymers and copolymers. For instance, 4-ethenylbenzoyl chloride is noted for its role as a versatile intermediate in the preparation of polymers and specialty chemicals. chem960.com

The dual reactivity of vinyl aromatic scaffolds—the chemistry of the aromatic ring and the reactivity of the vinyl group—allows for the construction of complex molecular architectures. chem960.com The vinyl group can participate in various addition reactions and, most notably, in radical polymerization. This feature is exploited in the creation of "smart materials" that respond to environmental stimuli, a significant area of research in nanotechnology. chem960.com Furthermore, these scaffolds are integral to the synthesis of advanced coatings and UV-curable resins, which are in high demand in industries such as 3D printing and electronics. chem960.com

Positioning of 2-Chloro-4-ethenylbenzoyl Chloride within the Landscape of Multifunctionalized Aromatic Systems

This compound is a prime example of a multifunctionalized aromatic system, incorporating three distinct reactive sites: an acyl chloride, a vinyl group, and a chloro substituent on the aromatic ring. This unique combination of functional groups positions it as a highly versatile and strategic intermediate in organic synthesis.

The acyl chloride group, as previously discussed, is a highly reactive center for nucleophilic acyl substitution, enabling the formation of esters, amides, and other carboxylic acid derivatives. wikipedia.orgnumberanalytics.com The ethenyl (vinyl) group provides a site for polymerization or other alkene-based transformations. The chlorine atom on the benzene (B151609) ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of additional carbon-carbon or carbon-heteroatom bonds.

The strategic placement of these groups influences their reactivity. For instance, the electron-withdrawing nature of the chloro and benzoyl chloride groups can affect the reactivity of the vinyl group in polymerization and other reactions. Conversely, the electronic properties of the vinyl group can influence the reactivity of the acyl chloride and the susceptibility of the C-Cl bond to nucleophilic aromatic substitution or cross-coupling. This interplay of functional groups allows for a stepwise and controlled elaboration of the molecule, making this compound a valuable tool for constructing complex and highly functionalized target molecules for applications in materials science, pharmaceuticals, and agrochemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPIPOCMBLDOTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 2 Chloro 4 Ethenylbenzoyl Chloride

Direct Synthesis Approaches to 2-Chloro-4-ethenylbenzoyl Chloride

Direct synthesis strategies focus on precursors that already contain the benzoic acid or a closely related functional group, which is then converted to the desired acyl chloride.

Chlorination of 2-Chloro-4-ethenylbenzoic Acid or its Corresponding Salts

A primary and straightforward method for the synthesis of this compound is the direct chlorination of 2-chloro-4-ethenylbenzoic acid. This transformation is a classic and widely employed method for the preparation of acyl chlorides from carboxylic acids. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is particularly common and proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. The use of a solvent such as toluene (B28343) is common, and the reaction may be performed at elevated temperatures to ensure completion. For instance, a general procedure involves treating the corresponding benzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), which facilitates the reaction. chemicalbook.com

Similarly, oxalyl chloride offers a milder alternative, often used when sensitive functional groups are present, as the byproducts (CO and CO₂) are gaseous and easily removed. Phosphorus pentachloride is also effective but can sometimes lead to side reactions. The choice of chlorinating agent depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups in the molecule.

| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene), often with catalytic DMF | Readily available, byproducts are gaseous | Can be harsh, may require elevated temperatures |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at room temperature or below | Mild conditions, clean reaction with gaseous byproducts | More expensive than SOCl₂ |

| Phosphorus pentachloride (PCl₅) | Inert solvent, can be run at room temperature or with heating | Effective for less reactive acids | Solid byproduct (POCl₃) can complicate workup |

Carbonylation Strategies for Introducing the Acyl Chloride Functionality

Carbonylation reactions represent an alternative approach to introduce the acyl chloride group directly onto a suitably substituted aromatic ring. While less common for this specific molecule, these methods are powerful tools in synthetic chemistry. One such strategy could involve the palladium-catalyzed carbonylation of a 2-chloro-4-ethenyl-substituted aryl halide or triflate. In this hypothetical approach, carbon monoxide is introduced in the presence of a palladium catalyst and a chloride source to form the benzoyl chloride directly.

The success of such a strategy would hinge on the chemoselective carbonylation at the desired position without affecting the ethenyl group. This can be challenging due to the potential for side reactions, such as the Heck reaction involving the vinyl group. Careful selection of the catalyst, ligands, and reaction conditions would be crucial to favor the desired carbonylation pathway.

Indirect Synthesis through Precursor Functionalization

Indirect methods offer greater flexibility by building the molecule step-by-step, introducing the key functional groups in a strategic order.

Introduction of the Acyl Chloride Moiety onto an Ethenyl-Chlorobenzene Framework

This strategy begins with a precursor that already contains the 2-chloro and 4-ethenyl substituents on the benzene (B151609) ring, namely 1-chloro-3-vinylbenzene. The acyl chloride group can then be introduced through a formylation reaction followed by oxidation and chlorination.

For example, a Vilsmeier-Haack or Gattermann-Koch formylation could introduce a formyl group (-CHO) onto the ring, ideally at the desired position. Subsequent oxidation of the resulting aldehyde to a carboxylic acid, followed by chlorination as described in section 2.1.1, would yield the final product. The regioselectivity of the initial formylation step is a critical consideration in this route.

Introduction of the Ethenyl Moiety onto a Chloro-Benzoyl Chloride Framework

An alternative indirect approach involves starting with a precursor that already contains the 2-chloro-benzoyl chloride framework and then introducing the ethenyl group. A common method for forming the vinyl group is through a Wittig reaction on a suitable aldehyde precursor. For instance, starting with 2-chloro-4-formylbenzoyl chloride, a Wittig reagent such as methyltriphenylphosphonium (B96628) bromide could be used to generate the ethenyl group. However, the high reactivity of the acyl chloride functionality towards the Wittig ylide presents a significant challenge, likely requiring protection of the acyl chloride as an ester or another less reactive derivative prior to the Wittig reaction.

Another powerful method for introducing the ethenyl group is through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. For this to be a viable route, a precursor such as 2-chloro-4-halobenzoyl chloride (where the halogen is bromine or iodine) would be coupled with a vinyl-containing organometallic reagent, for example, vinyltributylstannane (in a Stille coupling) or vinylboronic acid (in a Suzuki coupling). Again, the reactivity of the acyl chloride group would need to be considered and potentially masked during the coupling reaction.

| Coupling Reaction | Vinyl Source | Catalyst System | Key Considerations |

| Stille Coupling | Vinyltributylstannane | Pd(PPh₃)₄ or similar Pd(0) catalyst | Toxicity of organotin reagents, mild reaction conditions |

| Suzuki Coupling | Vinylboronic acid or its esters | Pd catalyst with a base (e.g., Na₂CO₃, K₃PO₄) | Generally low toxicity, air- and moisture-stable reagents |

Strategic Halogenation and Functional Group Interconversion in Precursor Design

The synthesis of this compound can also be approached through strategic halogenation and functional group interconversions on various precursors. vanderbilt.edu For example, one could start with a readily available substituted toluene derivative and introduce the necessary functional groups through a series of transformations.

A plausible route could begin with 4-methyl-3-chlorobenzoic acid. The methyl group can be converted to a vinyl group through a two-step sequence involving radical bromination to form a benzylic bromide, followed by elimination using a suitable base. The carboxylic acid can then be converted to the acyl chloride as previously described. The timing of the chlorination of the carboxylic acid versus the formation of the ethenyl group would be a key strategic decision to avoid unwanted side reactions.

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. vanderbilt.edu For instance, a nitro group could be reduced to an amine, which can then be converted to a chloro group via a Sandmeyer reaction. An aldehyde can be reduced to an alcohol, which can then be converted to a halide. These types of transformations provide a high degree of flexibility in designing a synthetic route to this compound from a variety of starting materials.

Catalytic Systems and Reaction Conditions Optimization in this compound Synthesis

The optimization of catalytic systems and reaction conditions is paramount for the efficient synthesis of this compound. This involves careful selection of catalysts, solvents, temperatures, and reaction times for each step of the synthetic sequence.

A key transformation in the proposed synthesis is the conversion of an intermediate carboxylic acid, 2-chloro-4-ethenylbenzoic acid, to the corresponding acyl chloride. This is a standard reaction in organic synthesis, and several reagents are available for this purpose. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or toluene. In some cases, a catalytic amount of a tertiary amine, like pyridine, or dimethylformamide (DMF) can be used to accelerate the reaction. For instance, the synthesis of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid is achieved by refluxing with thionyl chloride under the catalysis of DMF without a solvent. googleapis.com

Another critical step is the introduction of the vinyl group, which can often be accomplished through cross-coupling reactions. For example, a Suzuki or Stille coupling of a bromo-substituted precursor with a vinyl-containing organometallic reagent would necessitate a palladium catalyst. The optimization of such a reaction would involve screening various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases, and solvent systems to achieve high yields and selectivity.

The initial chlorination of the aromatic ring also relies on specific catalytic conditions. For example, the chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene can be catalyzed by iron in a low-polarity solvent at elevated temperatures. google.com

The following table outlines potential reaction conditions for the key synthetic steps leading to this compound, based on analogous transformations.

| Reaction Step | Starting Material | Reagents and Catalysts | Solvent | Temperature | Potential Byproducts |

| Aromatic Chlorination | 4-Vinyltoluene | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Dichloromethane | 0 - 25 °C | Isomeric chlorotoluenes, polychlorinated products |

| Acid Chloride Formation | 2-Chloro-4-ethenylbenzoic Acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Dichloromethane, Toluene | Reflux | Unreacted carboxylic acid, anhydride |

It is important to note that the optimization of these conditions would require empirical studies to maximize the yield and purity of this compound.

Green Chemistry Principles and Sustainable Approaches Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of the process. While specific green chemistry studies for this compound are not documented, general principles can be applied to its hypothetical synthesis.

One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. In the conversion of the carboxylic acid to the acid chloride, the use of catalytic DMF with thionyl chloride is a step in this direction. googleapis.com Furthermore, exploring solid acid catalysts could offer advantages in terms of separation and reusability, reducing waste generation. For example, in the synthesis of a related benzophenone, a solid acid catalyst was employed, although challenges with byproducts and solvent recycling were noted. googleapis.com

Atom economy is another key principle. The choice of a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is preferred. This would involve selecting reactions with high yields and minimal byproduct formation.

The use of safer solvents is also a critical consideration. Traditional solvents for acyl chloride synthesis, such as dichloromethane, are often hazardous. Exploring greener alternatives, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could reduce the environmental footprint of the synthesis. Additionally, solvent-free reaction conditions, as seen in the preparation of 5-bromo-2-chlorobenzoyl chloride, represent a significant advancement in green chemistry. googleapis.com

Energy efficiency can be improved by utilizing alternative energy sources like microwave or ultrasound irradiation, which can often lead to shorter reaction times and lower energy consumption compared to conventional heating. nih.gov

Finally, the development of processes that allow for the recycling of catalysts and solvents is a key aspect of a sustainable synthetic approach. For instance, a patented method for synthesizing 2,4-dichlorobenzoyl chloride highlights a process where the catalyst can be recycled.

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Benefits |

| Catalysis | Stoichiometric chlorinating agents | Use of solid acid catalysts; recyclable catalysts | Reduced waste, catalyst reusability |

| Solvent Use | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., 2-MeTHF); solvent-free conditions | Reduced toxicity and environmental impact |

| Energy Efficiency | Conventional heating | Microwave or ultrasound irradiation | Faster reactions, lower energy consumption |

| Waste Reduction | Generation of hazardous byproducts | High-yield reactions, catalyst and solvent recycling | Minimized environmental pollution |

Implementing these green chemistry principles would not only make the synthesis of this compound more environmentally friendly but could also lead to more cost-effective and efficient manufacturing processes.

Reactive Transformations and Mechanistic Investigations of 2 Chloro 4 Ethenylbenzoyl Chloride

Reactivity of the Acyl Chloride Functionality of 2-Chloro-4-ethenylbenzoyl Chloride

The acyl chloride group is a highly reactive derivative of a carboxylic acid, primed for nucleophilic attack at the electrophilic carbonyl carbon. youtube.com This reactivity is central to its utility in forming a variety of new compounds.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, proceeding through a two-step addition-elimination mechanism. youtube.commasterorganicchemistry.com A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. youtube.commasterorganicchemistry.com

Alcoholysis: The reaction of this compound with an alcohol (ROH) yields the corresponding ester. This process, known as alcoholysis, is typically rapid and can often be carried out by simply using the alcohol as the solvent. youtube.comyoutube.com The reaction produces hydrochloric acid (HCl) as a byproduct. youtube.com For example, reaction with methanol (B129727) would produce methyl 2-chloro-4-ethenylbenzoate. The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. youtube.com

Aminolysis: Amines (RNH2, R2NH) react readily with this compound to form amides. This aminolysis reaction is generally very fast. Due to the formation of HCl, a base is often added to neutralize the acid and prevent protonation of the amine reactant.

Hydrolysis: In the presence of water, this compound undergoes hydrolysis to form 2-chloro-4-ethenylbenzoic acid. youtube.com This reaction is vigorous and exothermic, releasing HCl gas. youtube.com Careful addition of water is necessary to control the reaction rate. youtube.com The mechanism is analogous to alcoholysis and aminolysis, with water acting as the nucleophile. youtube.com

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Nucleophile | Product Functional Group | General Product Structure |

| Alcoholysis | Alcohol (ROH) | Ester | 2-Chloro-4-ethenylbenzoate |

| Aminolysis | Amine (RNH2, R2NH) | Amide | N-substituted-2-chloro-4-ethenylbenzamide |

| Hydrolysis | Water (H2O) | Carboxylic Acid | 2-Chloro-4-ethenylbenzoic acid |

Friedel-Crafts Acylation with Aromatic Substrates

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-chloro-4-ethenylbenzoyl group onto an aromatic ring, forming a diaryl ketone. masterorganicchemistry.comchemistrysteps.com This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion. masterorganicchemistry.comchemistrysteps.com The aromatic substrate then attacks the acylium ion, and subsequent deprotonation restores aromaticity. masterorganicchemistry.com A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. chemistrysteps.comorganic-chemistry.org The directing effects of substituents on the aromatic substrate will determine the position of acylation. For instance, acylation of a substituted benzene (B151609) ring like chlorobenzene (B131634) primarily yields the para-substituted product due to steric hindrance at the ortho positions. youtube.com

Palladium-Catalyzed Coupling Reactions Involving the Carbonyl Carbon

While less common for acyl chlorides compared to aryl halides, palladium-catalyzed cross-coupling reactions can potentially involve the acyl chloride functionality. These reactions are powerful tools for carbon-carbon bond formation. lumenlearning.com

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, its application to acyl chlorides can lead to the formation of ketones. wikipedia.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.govnih.gov This method is known for its high functional group tolerance. nih.gov The coupling of an organozinc reagent with this compound would yield a ketone.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.netresearchgate.net This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org Although less reactive than aryl bromides or iodides, aryl chlorides can participate in Suzuki-Miyaura coupling under specific conditions, often requiring bulky, electron-rich phosphine (B1218219) ligands and stronger bases. libretexts.org The reaction of this compound with a boronic acid would result in the formation of a ketone.

Reactivity of the Ethenyl (Vinyl) Group of this compound

The ethenyl (vinyl) group provides a site for polymerization and electrophilic addition reactions, offering a pathway to modify the molecule's structure and properties without altering the acyl chloride functionality.

Polymerization and Copolymerization Studies

The vinyl group of this compound allows it to function as a monomer in polymerization reactions. This can lead to the formation of homopolymers or copolymers with other vinyl monomers. The resulting polymers would possess reactive acyl chloride groups pendant to the polymer backbone, which can be subsequently modified through nucleophilic substitution reactions. This approach allows for the synthesis of functional polymers with tailored properties.

Electrophilic Additions to the Olefinic Double Bond

The double bond of the ethenyl group is susceptible to electrophilic attack. libretexts.org In these reactions, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

For example, the addition of a hydrogen halide (HX) to the ethenyl group would proceed via a two-step mechanism. libretexts.orgyoutube.com The initial electrophilic attack by the hydrogen atom forms a carbocation, followed by the nucleophilic attack of the halide ion. libretexts.org According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of the more stable carbocation.

Radical Reactions and Cycloaddition Chemistry

The ethenyl (vinyl) group of this compound is a prime site for radical reactions, particularly radical polymerization. Initiated by radical species, the vinyl group can undergo chain-growth polymerization to form polyvinyl chains. The polymerization of vinyl chloride, a related monomer, has been studied extensively, and its kinetics can be complex, often influenced by the solvent and initiator concentrations. rsc.org For instance, studies on vinyl chloride polymerization in chlorobenzene have shown that the reaction orders for the initiator and monomer can deviate from the ideal 0.5 and 1.0, respectively, due to side reactions with the solvent. rsc.org

The vinyl group also enables the molecule to participate in cycloaddition reactions. A key example is the [4+2] cycloaddition, or Diels-Alder reaction, where the vinyl group can act as the dienophile, reacting with a conjugated diene. youtube.com The feasibility and rate of such reactions depend on the electronic properties of the interacting frontier molecular orbitals (HOMO and LUMO) of the diene and the dienophile. youtube.com Cycloadditions can occur under thermal or photochemical conditions, with different selection rules governing the stereochemical outcome. youtube.com For example, a [4+2] cycloaddition with six pi-electrons is typically thermally allowed and proceeds in a suprafacial-suprafacial manner. youtube.com

Cross-Coupling Reactions at the Vinyl Position (e.g., Heck, Suzuki-Miyaura)

While the vinyl group itself is not a typical substrate for direct cross-coupling in the way a halide is, it can serve as the alkene component in palladium-catalyzed reactions like the Mizoroki-Heck reaction. wikipedia.orgyoutube.com In a Heck reaction, an aryl or vinyl halide is coupled with an alkene. wikipedia.orgorganic-chemistry.org Here, this compound could react with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base.

The general mechanism for the Heck reaction involves: wikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the Ar-X bond to form an arylpalladium(II) complex.

Alkene Insertion (Syn-addition): The vinyl group of this compound coordinates to the palladium complex and then inserts into the Pd-Ar bond.

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The catalyst is regenerated by the base, which neutralizes the generated H-X.

The regioselectivity of the addition to the vinyl group is influenced by both steric and electronic factors.

Reactivity of the Aromatic Ring and Chloro-Substituent of this compound

The aromatic core of the molecule possesses two key substituents—the chloro group and the benzoyl chloride group—that dictate its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The existing substituents on the benzene ring of this compound control the position of any subsequent substitution. youtube.com

-Cl (Chloro group): This is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the positively charged intermediate (arenium ion) through resonance. However, it is a deactivating group due to its inductive electron-withdrawing effect. youtube.com

-COCl (Benzoyl chloride group): This is a strong electron-withdrawing group and is therefore deactivating and meta-directing. youtube.com

When both types of groups are present, their directing effects are competitive. The powerful meta-directing and deactivating nature of the acyl chloride group at position 1, combined with the ortho-, para-directing chloro group at position 2, leads to predictable regioselectivity. The positions ortho and para to the chloro group are 3 and 6. The position meta to the acyl chloride is position 5. Therefore, electrophilic attack is most likely to occur at position 5, which is meta to the strongly deactivating acyl chloride and ortho to the less deactivating chloro group.

| Position on Ring | Influence of -Cl (at C2) | Influence of -COCl (at C1) | Predicted Outcome |

|---|---|---|---|

| 3 | Ortho (Favorable) | Ortho (Unfavorable) | Minor/No Product |

| 5 | Para (Favorable) | Meta (Favorable) | Major Product |

| 6 | Ortho (Favorable) | Para (Unfavorable) | Minor/No Product |

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Position

Nucleophilic aromatic substitution (SNAr) allows for the displacement of a halide on an aromatic ring by a nucleophile. wikipedia.org This reaction is only feasible when the ring is "activated" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In this compound, the chloro group at C2 is positioned ortho to the strongly electron-withdrawing benzoyl chloride group at C1. This arrangement significantly activates the C-Cl bond towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism: wikipedia.orglibretexts.org

Addition: The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen of the carbonyl group, which provides substantial stabilization.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

This pathway makes the selective replacement of the chlorine atom by various nucleophiles (e.g., amines, alkoxides) a viable synthetic strategy. youtube.commdpi.com The reactivity in SNAr reactions generally follows the order F > Cl > Br > I, contingent on the specific substrate and conditions. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Halogen (e.g., Buchwald-Hartwig, Ullmann type)

The aromatic carbon-chlorine bond is an excellent handle for forming new carbon-nitrogen or carbon-oxygen bonds through metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgrug.nl This reaction has become a powerful tool for synthesizing aryl amines, offering milder conditions compared to traditional methods. wikipedia.orgorganic-chemistry.org For this compound, the reaction would involve a palladium catalyst, a suitable phosphine ligand, and a base to couple the aryl chloride with a primary or secondary amine. The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

| Component | Example | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst. |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Stabilizes the Pd center and facilitates key steps in the catalytic cycle. organic-chemistry.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and neutralizes the acid byproduct. researchgate.net |

| Solvent | Toluene (B28343), Dioxane | Anhydrous, non-protic solvent. |

The Ullmann condensation is a copper-catalyzed alternative for forming C-N, C-O, or C-S bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions (high temperatures), but modern protocols with specialized ligands have made the reaction more practical. wikipedia.orgorganic-chemistry.org The reaction of this compound with an amine (Goldberg reaction) or an alcohol, catalyzed by a copper(I) species, would yield the corresponding substituted aniline (B41778) or aryl ether. wikipedia.org

Elucidation of Reaction Mechanisms and Kinetics for Transformations Involving this compound

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific kinetic studies on this exact molecule are not widely published, data from analogous systems provide significant insight.

In the context of SNAr, computational methods like Density Functional Theory (DFT) are used to calculate the activation energies for nucleophilic attack at different positions. mdpi.comwuxiapptec.com For molecules with multiple potential leaving groups, like 2,4-dichloroquinazoline, DFT calculations have confirmed that nucleophilic attack is favored at the position with the larger LUMO coefficient, which corresponds to a lower activation energy barrier. mdpi.com A similar analysis for this compound would confirm the high reactivity of the C2 position due to activation by the ortho-benzoyl chloride group.

For radical reactions, theoretical studies on the reaction of vinyl radicals with chlorine have detailed the potential energy surfaces and identified the most probable reaction channels. physchemres.org Such computational kinetics help to predict dominant products and understand the pressure and temperature dependence of various pathways. physchemres.org These principles would apply to the radical reactions of the ethenyl group in this compound.

Detailed Mechanistic Pathways of Key Reactions

The dual functionality of this compound allows for a variety of reactions at either the acyl chloride or the vinyl group. The specific pathway followed will largely depend on the reagents and reaction conditions.

Reactions at the Acyl Chloride Group:

The acyl chloride moiety is a classic electrophile, susceptible to nucleophilic acyl substitution. A general mechanism for this transformation involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the substituted product. biologyinsights.com

Hydrolysis: In the presence of water, this compound would readily hydrolyze to form 2-chloro-4-ethenylbenzoic acid and hydrochloric acid. The reaction proceeds via a nucleophilic attack of a water molecule on the carbonyl carbon. biologyinsights.com

Aminolysis/Amidation: Ammonia or primary/secondary amines would react to form the corresponding amides. This reaction is generally very fast due to the high nucleophilicity of amines.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can act as an acylating agent for aromatic compounds. researchgate.netpearson.com The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion. This electrophile then attacks the aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism. pearson.comwikipedia.org The regioselectivity of the acylation on the substrate would be directed by its existing substituents. wikipedia.org

Reactions involving the Ethenyl (Vinyl) Group:

The vinyl group is an electron-rich site and can undergo electrophilic addition and polymerization reactions.

Electrophilic Addition: Reagents like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) can add across the double bond. The mechanism proceeds through the formation of a carbocation intermediate. The stability of this intermediate will determine the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov), which can be influenced by the electronic effects of the chloro and benzoyl chloride substituents.

Polymerization: Similar to other vinyl-substituted aromatic compounds like 4-vinylbenzyl chloride, the ethenyl group of this compound can undergo polymerization. sigmaaldrich.comacs.org This can be initiated by free-radical, cationic, or anionic initiators. The resulting polymer would have a polystyrene-like backbone with pendant 2-chloro-benzoyl chloride groups.

Table 1: Plausible Reactions of this compound and Their Mechanistic Hallmarks

| Reactant(s) | Product Type | Key Mechanistic Steps |

| Water | Carboxylic Acid | Nucleophilic acyl substitution via a tetrahedral intermediate biologyinsights.com |

| Alcohol | Ester | Second-order kinetics, formation of a tetrahedral intermediate uni.edu |

| Amine | Amide | Rapid nucleophilic acyl substitution |

| Aromatic Compound + Lewis Acid | Ketone | Formation of an acylium ion, electrophilic aromatic substitution researchgate.netpearson.com |

| Halogen (e.g., Br₂) | Dihaloalkane | Electrophilic addition via a halonium ion intermediate |

| Hydrogen Halide (e.g., HBr) | Haloalkane | Electrophilic addition via a carbocation intermediate |

| Radical Initiator | Polymer | Chain-growth polymerization |

Kinetic Studies and Rate Law Determinations

While no specific kinetic data for this compound is available, the rates of its reactions can be inferred from studies on analogous systems.

A study on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C found that electron-withdrawing substituents increase the pseudo-first-order rate constants. uni.edu For instance, the rate constant for p-bromobenzoyl chloride was found to be higher than that of benzoyl chloride itself. uni.edu

For Friedel-Crafts acylation , the reaction rate is dependent on the concentrations of the substrate, the acylating agent, and the Lewis acid catalyst. Kinetic analyses of Friedel-Crafts acylation reactions have often revealed complex rate laws, sometimes with fractional orders with respect to the reactants, indicating the involvement of intricate complex formation between the acyl chloride and the Lewis acid. researchgate.net

Isotopic Labeling Experiments to Probe Reaction Intermediates

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. wikipedia.org While no such experiments have been reported for this compound, we can hypothesize their application based on studies of similar reactions.

Probing the Friedel-Crafts Acylation Mechanism: To confirm the formation of an acylium ion intermediate in a Friedel-Crafts reaction, one could synthesize this compound with a ¹³C label at the carbonyl carbon. Analysis of the product's ¹³C NMR spectrum would reveal the position of the label, confirming that the carbonyl group has been transferred intact.

Investigating Electrophilic Aromatic Substitution on the Vinyl Group: To study the mechanism of electrophilic attack on the vinyl group, deuterium (B1214612) labeling could be employed. For example, reacting the compound with DBr and analyzing the product by NMR or mass spectrometry would show the regioselectivity of the deuterium and bromine addition.

Studying Ester Hydrolysis: The mechanism of ester hydrolysis (formed from this compound) can be investigated using ¹⁸O labeling. By conducting the hydrolysis in H₂¹⁸O, one can determine whether the ¹⁸O atom is incorporated into the resulting carboxylic acid or the alcohol. For acyl-oxygen cleavage, which is typical for benzoyl derivatives, the ¹⁸O would be found in the carboxylic acid. acs.org

Computational and Theoretical Chemistry Studies of this compound and its Reactions

In the absence of experimental data, computational chemistry provides a valuable tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) is a common method for such investigations. bsu.by

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations can provide insights into the electronic structure, molecular orbital energies (HOMO and LUMO), and charge distribution of this compound.

Electronic Structure and Reactivity Descriptors: The distribution of electron density and the electrostatic potential map would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the vinyl group. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is likely to be localized on the ethenyl group and the benzene ring, indicating their susceptibility to electrophilic attack. The LUMO would be centered on the benzoyl chloride moiety, specifically the C=O π* orbital, indicating its propensity to accept electrons from a nucleophile.

Influence of Substituents: Theoretical calculations can quantify the electronic effects of the chloro and ethenyl substituents on the reactivity of the benzoyl chloride group. The chloro group at the ortho position is expected to have a significant electron-withdrawing inductive effect, increasing the positive charge on the carbonyl carbon. The para-ethenyl group would have a weaker, primarily resonance-based, electron-donating effect.

Table 2: Predicted Electronic Properties of this compound from Analogous Computational Studies

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high, localized on vinyl and ring | Susceptibility to electrophilic attack at the vinyl group and ring |

| LUMO Energy | Relatively low, localized on C=O π* | High reactivity towards nucleophiles at the carbonyl carbon |

| Electrostatic Potential | Large positive potential on carbonyl carbon | Strong electrophilic site |

| Negative potential on vinyl group and carbonyl oxygen | Nucleophilic and coordination sites, respectively |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction mechanism.

Nucleophilic Acyl Substitution: For a reaction like hydrolysis, the reaction pathway could be modeled to identify the transition state for the nucleophilic attack of water and the subsequent collapse of the tetrahedral intermediate. The calculated activation barriers would provide an estimate of the reaction rate.

Friedel-Crafts Acylation: In the case of Friedel-Crafts acylation, computational studies on similar systems have been used to investigate the structure of the acylium ion intermediate and the transition states for its formation and subsequent reaction with an aromatic substrate. acs.org Such calculations could clarify the role of the Lewis acid catalyst and the influence of the substituents on the regioselectivity of the reaction. acs.org

Prediction of Reactivity, Regioselectivity, and Chemoselectivity

Computational models can predict the outcome of reactions where multiple pathways are possible.

Regioselectivity in Electrophilic Aromatic Substitution: If this compound itself were to undergo electrophilic aromatic substitution (e.g., nitration), calculations could predict the most likely site of attack. The directing effects of the ortho-chloro (deactivating, ortho-para directing) and para-ethenyl (activating, ortho-para directing) groups would be in competition. Computational analysis of the stability of the possible Wheland intermediates would indicate the preferred product isomer.

Chemoselectivity: In reactions with reagents that could potentially react with either the acyl chloride or the vinyl group, computational chemistry can help predict the chemoselectivity. By calculating the activation energies for the competing pathways, one can determine which reaction is kinetically favored. For instance, in a reaction with a nucleophile that is also a reducing agent, one could compare the activation barrier for nucleophilic acyl substitution versus the reduction of the vinyl group.

Synthesis of Advanced Derivatives and Complex Architectures from 2 Chloro 4 Ethenylbenzoyl Chloride

Design and Synthesis of Novel Esters and Amides of 2-Chloro-4-ethenylbenzoyl Chloride

The high reactivity of the acyl chloride group in this compound provides a direct route for the synthesis of a wide range of esters and amides through nucleophilic acyl substitution. This versatility allows for the introduction of various functional groups, leading to molecules with tailored chemical and physical properties.

The synthesis of esters is typically achieved by reacting this compound with a diverse selection of alcohols, including primary, secondary, and tertiary aliphatic alcohols, as well as phenolic compounds. These reactions are generally conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The choice of alcohol dictates the properties of the resulting ester, enabling the incorporation of functionalities such as alkyl chains of varying lengths, aromatic rings, or other reactive groups.

Similarly, amides are readily prepared by the reaction of this compound with primary or secondary amines. libretexts.orghud.ac.uknih.govorganic-chemistry.org This reaction, often referred to as amidation, is also typically carried out in the presence of a base to scavenge the generated HCl. libretexts.orghud.ac.uknih.govorganic-chemistry.org The vast array of commercially available amines allows for the synthesis of amides with a wide spectrum of functionalities, including those with potential applications in pharmaceuticals and materials science. The general schemes for these syntheses are presented in Figure 1.

The following interactive table provides representative examples of reaction conditions for the synthesis of esters and amides from analogous acyl chlorides.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Product | Reference |

| Alcohol | Ethanol | Diethyl Ether | Pyridine | Room Temp | Ethyl 2-chloro-4-ethenylbenzoate | |

| Phenol | Phenol | Toluene (B28343) | Triethylamine | 80 | Phenyl 2-chloro-4-ethenylbenzoate | |

| Primary Amine | Aniline (B41778) | Dichloromethane (B109758) | Triethylamine | 0 to Room Temp | N-phenyl-2-chloro-4-ethenylbenzamide | hud.ac.uk |

| Secondary Amine | Diethylamine | Tetrahydrofuran | Pyridine | Room Temp | N,N-diethyl-2-chloro-4-ethenylbenzamide | hud.ac.uk |

Preparation of Polymeric Materials Incorporating this compound Motifs

The presence of the ethenyl (vinyl) group allows this compound to act as a monomer in various polymerization reactions, leading to the formation of functional polymers with pendant acyl chloride groups. These reactive side chains can be further modified post-polymerization, offering a versatile platform for the creation of advanced materials.

The homopolymerization of the ethenyl moiety of this compound can, in principle, be initiated through free-radical, cationic, or anionic polymerization techniques. Free-radical polymerization, often initiated by thermal or photochemical decomposition of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for polymerizing styrenic monomers. ukm.my The resulting poly(this compound) would possess a polystyrene backbone with highly reactive acyl chloride groups attached to each repeating unit. These pendant groups are susceptible to a variety of post-polymerization modifications. For instance, reaction with water would lead to the formation of poly(2-chloro-4-vinylbenzoic acid), while reaction with alcohols or amines would yield the corresponding polymeric esters or amides. The general structure of the homopolymer is depicted in Figure 2.

To tailor the properties of the resulting polymers, this compound can be copolymerized with a wide range of other vinyl monomers. This approach allows for the control of the physical and chemical characteristics of the final material by adjusting the comonomer feed ratio. Common comonomers include styrene, acrylates, and methacrylates. cmu.educhemrxiv.orgepa.gov

For example, copolymerization with styrene would result in a copolymer with randomly distributed this compound and styrene units. nih.gov The incorporation of the benzoyl chloride functionality would enhance the polymer's reactivity and potential for subsequent functionalization, while the styrene units would contribute to the material's processability and mechanical properties. Similarly, copolymerization with acrylate or methacrylate monomers can be used to modify properties such as the glass transition temperature (Tg) and solubility of the resulting polymer. cmu.edu The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and microstructure.

The following table summarizes potential comonomers and the expected properties of the resulting copolymers.

| Comonomer | Polymerization Method | Expected Copolymer Properties | Potential Applications |

| Styrene | Free Radical | Tunable reactivity, good processability | Functional resins, reactive membranes |

| Methyl Methacrylate | Free Radical | Modified Tg, improved optical clarity | Functional optical polymers, reactive coatings |

| Butyl Acrylate | Free Radical | Lower Tg, increased flexibility | Functional elastomers, adhesives |

The bifunctional nature of this compound makes it a potential AB2-type monomer for the synthesis of hyperbranched polymers and dendrimers. In this context, the ethenyl group can be considered as the 'A' functionality, capable of undergoing polymerization, while the acyl chloride group represents the 'B2' functionality, which can react with a suitable multifunctional core or branching unit.

The synthesis of dendrimers can be achieved through either a divergent or a convergent approach. nih.gov In a divergent synthesis, growth begins from a central core molecule and extends outwards, with each successive layer or "generation" being added sequentially. nih.gov Conversely, a convergent approach involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step. nih.gov "Click chemistry" reactions, known for their high efficiency and selectivity, have also been employed in dendrimer synthesis. celluars.commdpi.com

Hyperbranched polymers, which are structurally less perfect than dendrimers, can be synthesized in a more straightforward one-pot reaction from ABx monomers. The resulting polymers are characterized by a highly branched, globular structure with a high density of functional groups at the periphery. sigmaaldrich.comchemrxiv.org

Functionalization of the Ethenyl Moiety within Complex Molecules Derived from this compound

While the acyl chloride group is typically the more reactive site for nucleophilic attack, the ethenyl moiety can also be selectively functionalized, particularly after the acyl chloride has been transformed into a less reactive group such as an ester or amide. A variety of addition reactions can be performed across the carbon-carbon double bond.

For instance, hydrogenation of the ethenyl group would lead to the corresponding ethyl-substituted derivative. Halogenation reactions, such as bromination, would yield the dibromoethyl derivative, which can serve as a precursor for further transformations. Epoxidation of the double bond would introduce a reactive epoxide ring, which can be opened by various nucleophiles to introduce a range of functionalities. Furthermore, hydroboration-oxidation would result in the anti-Markovnikov addition of a hydroxyl group to the vinyl side chain. A study on 2-chloro-4-vinylpyrimidine derivatives has shown that conjugate addition of various nucleophiles across the vinyl group is possible. researchgate.net

Regioselective and Chemoselective Transformations for Multifunctionalization of this compound

The presence of two distinct reactive sites in this compound—the acyl chloride and the ethenyl group—presents opportunities for regioselective and chemoselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific location of a reaction on a molecule.

Given the high electrophilicity of the carbonyl carbon in the acyl chloride group, it is expected to be the primary site of attack by most nucleophiles under standard conditions. This inherent difference in reactivity allows for the selective functionalization of the acyl chloride group in the presence of the less reactive ethenyl moiety. For example, reaction with a mild nucleophile at low temperatures would likely result in exclusive reaction at the acyl chloride.

To achieve reactions at the ethenyl group while leaving the acyl chloride intact, the latter may need to be temporarily protected. However, a more common strategy would be to first convert the highly reactive acyl chloride to a more stable functional group (e.g., an ester) and then perform reactions on the ethenyl group.

An interesting parallel can be drawn from the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. researchgate.net In this related system, the reactivity of the two electrophilic centers—the carbonyl carbon and the selenium atom—was found to be dependent on the nature of the nucleophile, demonstrating the potential for achieving chemoselectivity in multifunctional benzoyl chloride derivatives. researchgate.net

Utilization in Supramolecular Chemistry and Self-Assembly Processes

The unique bifunctional nature of this compound, possessing both a highly reactive acyl chloride group and a polymerizable ethenyl (vinyl) moiety, positions it as a versatile building block in the field of supramolecular chemistry and self-assembly. While direct studies on this specific molecule are not extensively documented in the context of supramolecular assembly, its potential can be inferred from the well-established chemistry of its constituent functional groups. The strategic combination of a covalent bond-forming acyl chloride and a polymerizable vinyl group allows for the design and synthesis of complex molecular and macromolecular architectures capable of spontaneous organization into ordered supramolecular structures.

The acyl chloride function serves as a reactive handle for covalently linking the molecule to various substrates, such as amines or alcohols, to form stable amide or ester bonds. This initial covalent modification is crucial for creating larger, more complex tectons (building blocks) for self-assembly. For instance, reaction with molecules bearing long alkyl chains can induce amphiphilicity, a key driver for self-assembly in solution.

The chlorine substituent on the benzoyl ring can also play a significant role in directing self-assembly through non-covalent interactions. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a Lewis base, is an emerging tool in crystal engineering and the design of supramolecular assemblies. The chlorine atom in the 2-position of the benzoyl group can act as a halogen bond donor, influencing the packing of molecules in the solid state or the association of polymer chains in solution. Furthermore, the aromatic ring itself can participate in π-π stacking interactions, further stabilizing the self-assembled structures.

One can envision the use of this compound in the design of responsive materials. For example, a polymer derived from this monomer could be designed to self-assemble into a particular supramolecular structure. Subsequent chemical modification of the pendant chloro-benzoyl groups could then alter the non-covalent interactions, leading to a disassembly or a transition to a different assembled state.

The principles of self-assembly guided by the functionalities present in this compound are summarized in the following table:

| Functional Group | Role in Supramolecular Chemistry | Type of Interaction | Potential Supramolecular Structure |

| Acyl Chloride | Covalent modification to form complex building blocks | Covalent (Amide/Ester bond) | Precursor for amphiphiles, dendrimers |

| Ethenyl (Vinyl) Group | Formation of polymeric scaffolds | Covalent (Polymer backbone) | Block copolymers, functional polymers |

| Chloro-Benzoyl Moiety | Directing self-assembly through specific non-covalent interactions | Halogen bonding, π-π stacking | Liquid crystals, organogels, crystalline solids |

Detailed research into the self-assembly of molecules and polymers derived from this compound could open new avenues for the development of advanced materials with tailored properties for applications in nanoscience, and materials science.

Advanced Characterization Methodologies for 2 Chloro 4 Ethenylbenzoyl Chloride and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-Chloro-4-ethenylbenzoyl chloride, providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific spectral data for this exact molecule is not widely published, its expected NMR characteristics can be inferred from the analysis of structurally similar compounds, such as 2-Chlorobenzoyl chloride. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the vinyl group protons. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The vinyl group should exhibit a characteristic set of three signals: a doublet of doublets for the proton on the carbon attached to the ring, and two separate signals for the terminal, geminal protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the benzoyl chloride, the carbons of the vinyl group, and the six distinct carbons of the aromatic ring.

For comparative purposes, the documented ¹H NMR spectral data for the related compound, 2-Chlorobenzoyl chloride, is presented below. chemicalbook.com

| Compound | Solvent | Frequency | Chemical Shifts (δ, ppm) |

| 2-Chlorobenzoyl chloride | CDCl₃ | 399.65 MHz | 8.084, 7.527, 7.483, 7.416 |

This interactive data table provides known NMR data for a structurally related compound.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₆Cl₂O). The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak [M]⁺, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway would likely involve the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. Further fragmentation of the ethenyl-substituted benzoyl cation would also be observed. The mass spectrum of the related 2-Chlorobenzoyl chloride shows a base peak corresponding to the benzoyl cation, formed by the loss of the chlorine atom. nist.gov

| Compound | Ionization Method | Key Fragments (m/z) | Identity of Fragment |

| 2-Chlorobenzoyl chloride | Electron Ionization | 174/176/178 | [M]⁺ Molecular Ion |

| 139/141 | [M-Cl]⁺ | ||

| 111 | [M-COCl]⁺ | ||

| 75 | [C₆H₃]⁺ |

This interactive data table illustrates the fragmentation pattern of a related compound.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these spectra would provide clear evidence for its key structural features.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band at a high wavenumber (typically 1750-1800 cm⁻¹) corresponding to the C=O stretching vibration of the acyl chloride group. Other characteristic absorptions would include C-Cl stretching vibrations, C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending vibrations for both the aromatic and vinyl moieties. The NIST WebBook provides IR spectral data for the related compound 2-Chlorobenzoyl chloride. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C bonds of the vinyl group and the aromatic ring are expected to give strong signals in the Raman spectrum. This technique is particularly useful for analyzing the non-polar bonds that may show weak absorptions in the IR spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| C=O (Acyl Chloride) | 1750 - 1800 | IR |

| C=C (Vinyl) | 1620 - 1680 | IR, Raman |

| C=C (Aromatic) | 1400 - 1600 | IR, Raman |

| C-Cl (Acyl Chloride) | 800 - 950 | IR |

| C-H (Vinyl/Aromatic) | 3000 - 3100 | IR, Raman |

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

X-ray Crystallography for Solid-State Structure Elucidation of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the publicly accessible Cambridge Structural Database.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity, as well as for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of moderately polar and non-volatile compounds. A reverse-phase HPLC method would be suitable for assessing the purity of this compound. While a specific method for this compound is not published, a method for the related 2-Chlorobenzoyl chloride has been described, which could be adapted. sielc.com This method uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with UV detection. sielc.com

| Parameter | Condition for 2-Chlorobenzoyl chloride Analysis sielc.com |

| Column | Reverse Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV |

| Application | Purity Assessment, Reaction Monitoring |

This interactive table outlines a typical HPLC setup for a related compound.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC method, likely coupled with a mass spectrometer (GC-MS), would be highly effective for separating the target compound from impurities and byproducts. The use of a capillary column with a non-polar stationary phase would be appropriate. The EPA provides general methods for the analysis of chlorinated hydrocarbons by GC, which could serve as a starting point for method development. epa.gov

Chiral Chromatography for Enantiomeric Excess Determination (where applicable)

The direct analysis of this compound for enantiomeric excess is generally not applicable as the molecule itself is achiral and does not possess a stereocenter. However, this compound serves as a crucial building block in the synthesis of various chiral molecules. When this compound is reacted with other molecules to create a new chiral center, the resulting derivatives may exist as a pair of enantiomers. The determination of the enantiomeric excess (% ee) of these chiral derivatives is critical in fields such as pharmaceutical development and materials science, where the biological activity or material properties of the individual enantiomers can differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times for each. The choice of the CSP is paramount for achieving successful separation and is dependent on the specific structural features of the analyte.

For chiral derivatives synthesized from this compound, which would likely contain an amide or ester linkage resulting from the reaction of the benzoyl chloride group, polysaccharide-based CSPs are often a primary choice. These phases, such as those derived from cellulose (B213188) or amylose, offer a broad range of enantioselectivity for a wide variety of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The development of a chiral HPLC method for a derivative of this compound would involve a systematic approach to optimize the separation. This includes screening different types of chiral columns, varying the composition of the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol), adjusting the flow rate, and controlling the column temperature. The ethenyl (vinyl) group on the benzoyl ring introduces a site of potential polymerization, which might require careful consideration of solvent choice and temperature to ensure the stability of the analyte during analysis.

The quantification of the enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. The enantiomeric excess is then calculated using the formula:

% ee = [([Area of Major Enantiomer] – [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Detailed research into the chiral separation of specific derivatives would be necessary to establish validated analytical methods. The findings from such studies would typically be presented in a detailed format, outlining the optimized chromatographic conditions and the resulting separation parameters.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.